3-[(4-Methylbenzyl)oxy]benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylbenzyl)oxy]benzoic acid typically involves the reaction of 4-methylbenzyl alcohol with 3-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylbenzyl)oxy]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzylic position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 4-Methylbenzoic acid.
Reduction: 3-[(4-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-[(4-Methylbenzyl)oxy]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(4-Methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylbenzyl)oxy]benzoic acid
- 3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid
- 2-[(3-Methylbenzyl)oxy]benzoic acid
Uniqueness
3-[(4-Methylbenzyl)oxy]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
3-[(4-Methylbenzyl)oxy]benzoic acid, a benzoic acid derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a methylbenzyl ether group attached to the benzoic acid core. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Studies indicate that compounds with similar structural motifs can influence cancer and inflammation pathways, suggesting potential therapeutic roles in these areas.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help protect cells from oxidative stress.
- Antiproliferative Effects : In vitro studies have shown that it can inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Modulation : It has been observed to enhance the activity of proteasomal and lysosomal pathways, which are crucial for cellular protein degradation and turnover .
Case Studies and Research Findings
- Cell-Based Assays : In a study evaluating various benzoic acid derivatives, this compound was found to significantly activate cathepsins B and L, enzymes involved in protein degradation. The compound showed a notable increase in proteasomal activity at concentrations of 5 μM .
- Cytotoxicity Evaluation : Further investigations into its cytotoxic effects revealed that while it inhibited the proliferation of certain cancer cell lines (e.g., Hep-G2 and A2058), it did not exhibit cytotoxicity in normal human fibroblasts at effective concentrations . This selectivity suggests a favorable therapeutic index.
- Comparative Analysis : A comparative study highlighted that among several benzoic acid derivatives, this compound demonstrated superior activity in enhancing proteasome function and modulating autophagy pathways, marking it as a promising candidate for further development as an anti-aging or anti-cancer agent .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
3-[(4-methylphenyl)methoxy]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXSRBXGJGZDTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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